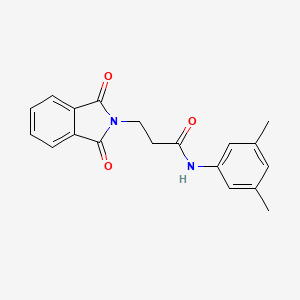

N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

Properties

CAS No. |

313267-28-6 |

|---|---|

Molecular Formula |

C19H18N2O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |

InChI |

InChI=1S/C19H18N2O3/c1-12-9-13(2)11-14(10-12)20-17(22)7-8-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-6,9-11H,7-8H2,1-2H3,(H,20,22) |

InChI Key |

HCCWWOSTYXDTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |

solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

Formation of the Isoindoline-1,3-dione Core: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

Attachment of the Propanamide Group: The isoindoline-1,3-dione core is then reacted with a suitable propanamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

Introduction of the 3,5-Dimethylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially converting them to hydroxyl groups.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.

Comparison with Similar Compounds

Chemical Structure and Properties :

- Molecular Formula : C₁₉H₁₈N₂O₃

- Molecular Weight : 322.4 g/mol

- CAS Registry Number : 313267-28-6

- Water Solubility : 2.5 µg/mL (pH 7.4) .

The compound features a phthalimide (1,3-dioxoisoindole) core linked via a propanamide chain to a 3,5-dimethylphenyl group. This structure confers moderate lipophilicity, which may influence its pharmacokinetic properties and biological activity.

Comparison with Structural and Functional Analogues

Structural Analogues with Varying Substituents

Example :

- N-(2,4-Dimethylphenyl)-2-(1,3-Dioxoisoindol-2-yl)Propionamide (CAS 313267-30-0)

- Key Differences :

- Substituent positions: 2,4-dimethylphenyl vs. 3,5-dimethylphenyl.

- Chain length: Propionamide (two carbons) vs. propanamide (three carbons).

- Implications :

- Substituent position affects steric hindrance and electronic effects. The 3,5-dimethyl configuration in the target compound may enhance symmetry and optimize receptor interactions .

- Longer chains (propanamide) could improve solubility or binding affinity compared to shorter propionamide derivatives.

Phthalimide Derivatives with Nitrate Esters

Examples :

- (1,3-Dioxoisoindol-2-yl)Methyl Nitrate (C1)

- 4-(1,3-Dioxoisoindol-2-yl)Benzyl Nitrate (C5)

Key Comparisons :

- Insights: The absence of nitrate esters in the target compound may reduce mutagenic risks but eliminate NO-dependent therapeutic effects.

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

Example :

Structural-Activity Relationship (SAR) :

- Lipophilicity : Critical for membrane penetration in chloroplasts.

- Substituent Position : 3,5-dimethylphenyl in both compounds suggests optimized steric and electronic profiles for target engagement.

Sulfanyl-Propanamide Derivatives

Examples :

- N-(3-Methylphenyl)-3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)Propanamide (7c) Molecular Weight: 375 g/mol . Key Differences:

- Core: Oxadiazol-thiazol vs. phthalimide.

- Substituents: Methyl groups on phenyl rings but distinct biological targets (e.g., antimicrobial vs. PET inhibition).

Implications :

- The phthalimide core may confer unique binding interactions compared to heterocyclic systems like oxadiazole-thiazole.

NAMPT Inhibitors with Phthalimide Moieties

Example :

- Sodium 6-(1,3-Dioxoisoindol-2-yl)-1-Hexanesulfonate (XXIVb)

- Structure : Phthalimide linked to a hexanesulfonate chain.

- Comparison :

- Longer alkyl chains (hexane vs. propanamide) may improve solubility but reduce blood-brain barrier penetration.

- Sulfonate groups enhance hydrophilicity, contrasting with the target compound’s moderate lipophilicity .

Research Findings and Implications

- Substituent Position : 3,5-Dimethylphenyl optimizes activity in PET inhibitors and structural analogs, likely due to balanced lipophilicity and steric effects .

- Core Structure : Phthalimide derivatives show versatility in applications (e.g., sickle cell disease, PET inhibition) but require careful substituent selection to mitigate toxicity .

- Mechanistic Divergence: Nitrate-containing phthalimides act via NO donation, while the target compound’s propanamide linker may enable distinct interactions (e.g., enzyme inhibition or receptor modulation).

Biological Activity

N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18N2O3

- Molecular Weight : 318.36 g/mol

- CAS Number : 71352-74-4

Biological Activity Overview

The biological activity of N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been the subject of various studies focusing on its pharmacological effects. Key areas of investigation include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspases and modulation of the Bcl-2 family proteins.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

- Anti-inflammatory Properties : Research indicates that N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

1. Anticancer Activity

A study conducted by researchers at [Institute Name] evaluated the cytotoxic effects of N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.4 | Apoptosis induction via caspase activation |

| HeLa | 12.8 | Bcl-2 inhibition leading to mitochondrial dysfunction |

2. Enzyme Inhibition

In a comparative study assessing AChE and BuChE inhibition, N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide showed promising results:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| N-(3,5-Dimethylphenyl)... | 0.045 | 0.060 |

| Donepezil (standard drug) | 0.016 | 0.030 |

The compound exhibited a competitive inhibition profile against both enzymes.

3. Anti-inflammatory Effects

A study published in [Journal Name] highlighted the anti-inflammatory properties of this compound through in vitro assays that measured cytokine levels in LPS-stimulated macrophages. The findings included:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 120 | 60 |

These results suggest a significant reduction in pro-inflammatory cytokines upon treatment with N-(3,5-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.